4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine
Overview
Description
“4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidines . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Other methods involve treating pyrimidin-6-yl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC) .Molecular Structure Analysis
The molecular structure of “4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” can be analyzed using various spectroscopic techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidines can be complex. For example, [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides have been synthesized by treating pyrimidin-6-yl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC). These aminides are slowly hydrolyzed in water but very rapidly hydrolyzed in 5% aqueous hydrochloric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” can be determined using various analytical techniques. For instance, the melting point, IR spectrum, and NMR spectrum can provide valuable information about the compound .Scientific Research Applications
Antiviral Applications
The compound 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine has been explored for its potential antiviral properties. A study published in Medicinal Chemistry Research discusses the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which share a structural similarity with the compound , as potential antiviral agents . These compounds were tested using a plaque-reduction assay, and some exhibited promising antiviral activity. The presence of the piperidine moiety is hypothesized to enhance the bioactivity of these compounds.
Antimicrobial Activities
In the same study, the antimicrobial potential of these compounds was also investigated . The derivatives demonstrated antibacterial and/or antifungal activities when screened against different pathogenic organisms using the agar diffusion method. This suggests that 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine could be a valuable scaffold for developing new antimicrobial agents.
Antiproliferative Activity
A recent publication in Molecules highlights the antiproliferative activity of new [1,2,4]Triazolo[4,3-a]pyrimidines . These compounds were synthesized through a one-pot three-component synthesis and tested for their antitumor activities against cancer cell lines. Some derivatives displayed significant antitumor activity, suggesting that the core structure of 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine could be effective in cancer treatment.
Chemokine Receptor Antagonism
The compound’s potential as a chemokine receptor antagonist was explored in a study that designed and synthesized a novel class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists . These antagonists can be used to treat allergic conditions such as asthma and allergic rhinitis, indicating the therapeutic versatility of the compound.
Metabolic Disorder Treatment
Research published in Medicinal Chemistry Research indicates that derivatives of the compound have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . This is due to their interaction with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5.
Antibacterial Activity
Another study in Molecules reports on the antibacterial activities of triazolo[4,3-a]pyrazine derivatives, which are structurally related to 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine . These derivatives were tested using the microbroth dilution method and showed inhibitory concentrations against bacteria like Staphylococcus aureus and Escherichia coli.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
For instance, some 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit their targets by binding selectively to a given site in the cardiovascular system .
Biochemical Pathways
For example, 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth .
Pharmacokinetics
Similar compounds, such as 1,2,4-triazolo[3,4-a]pyridines, have been found to exhibit favorable pharmacodynamic and pharmacokinetic attributes in dogs . These compounds have shown enhancements in oral bioavailability and ex vivo duration of action .
Result of Action
For instance, some 1,2,4-triazolo[1,5-a]pyridines have been found to exhibit cytotoxicity at certain concentrations .
properties
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-4-12-10-14-13-9(15(10)7-1)8-2-5-11-6-3-8/h1,4,7-8,11H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWQKGVCKEOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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